2-(Aminomethyl)-6-bromophenol hydrochloride
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Overview
Description
2-(Aminomethyl)-6-bromophenol hydrochloride is an organic compound that features a bromine atom, an aminomethyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of phenol using bromine in the presence of a catalyst, followed by a Mannich reaction to introduce the aminomethyl group . The reaction conditions often involve the use of formaldehyde and a primary or secondary amine under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The bromination and Mannich reaction steps are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-bromophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives without the bromine atom.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-6-bromophenol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-bromophenol hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-6-chlorophenol hydrochloride
- 2-(Aminomethyl)-6-fluorophenol hydrochloride
- 2-(Aminomethyl)-6-iodophenol hydrochloride
Uniqueness
2-(Aminomethyl)-6-bromophenol hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding.
Properties
IUPAC Name |
2-(aminomethyl)-6-bromophenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGHPIYQSQNMPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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